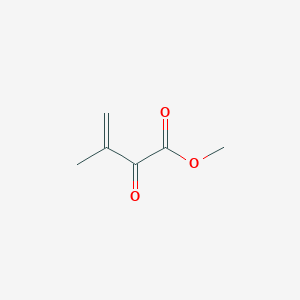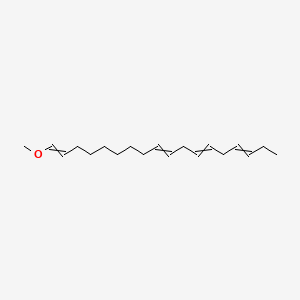
2-(2-Nitrophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrophenoxy)phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is specifically structured with a nitro group (-NO2) and a phenoxy group (-O-phenyl) attached to the benzene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-nitrophenol with phenol in the presence of a base, such as sodium hydroxide (NaOH), which facilitates the formation of the phenoxy linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinones
Reduction: Aminophenoxyphenol
Substitution: Brominated phenoxyphenol derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrophenoxy)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Nitrophenoxy)phenol involves its interaction with various molecular targets and pathways:
Proteolytic Activity: The compound can act as a proteolytic agent, breaking down proteins by hydrolyzing peptide bonds.
Neurolysis: At high concentrations, it can cause chemical neurolysis, leading to the destruction of nerve fibers.
Antimicrobial Action: The compound’s phenolic structure allows it to disrupt microbial cell membranes, leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
Phenol (C6H5OH): The parent compound of phenolic compounds, known for its antiseptic properties.
2-Nitrophenol (C6H4(NO2)OH): A precursor in the synthesis of 2-(2-Nitrophenoxy)phenol, with similar chemical reactivity.
4-Nitrophenol (C6H4(NO2)OH): Another nitrophenol isomer with distinct chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in various fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
54291-84-8 |
|---|---|
Molekularformel |
C12H9NO4 |
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
2-(2-nitrophenoxy)phenol |
InChI |
InChI=1S/C12H9NO4/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8,14H |
InChI-Schlüssel |
OMBYKEPTUBYZGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)





![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)

![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
